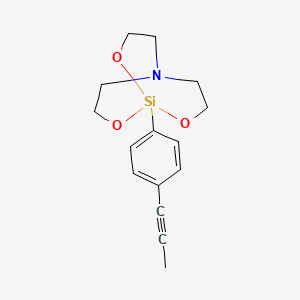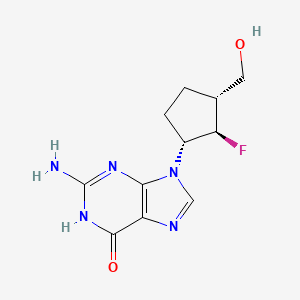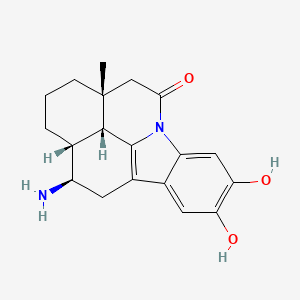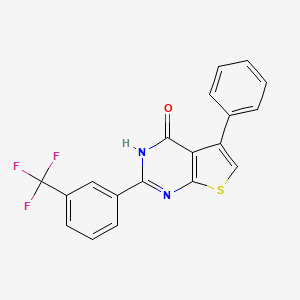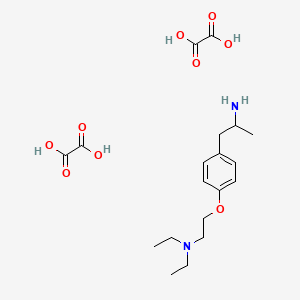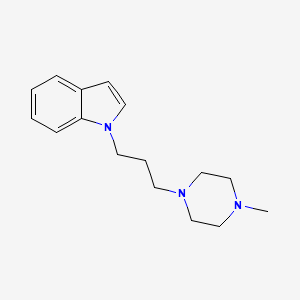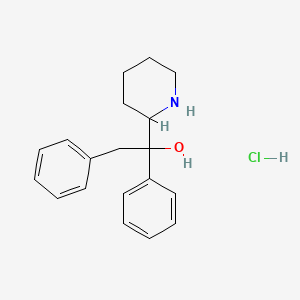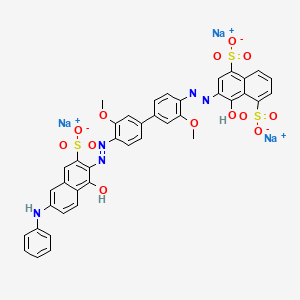
Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intensity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of intermediate compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the intermediates are combined under optimized conditions. The process involves continuous monitoring and adjustments to maintain the desired quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Functional groups on the aromatic rings can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds can lead to the formation of amines, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites on the material being dyed.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is unique due to its complex structure, which provides enhanced stability and color properties compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its integrity makes it a valuable compound in multiple applications.
Propiedades
Número CAS |
94944-81-7 |
|---|---|
Fórmula molecular |
C40H28N5Na3O13S3 |
Peso molecular |
951.8 g/mol |
Nombre IUPAC |
trisodium;3-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C40H31N5O13S3.3Na/c1-57-32-18-22(11-15-29(32)42-44-31-21-35(60(51,52)53)28-9-6-10-34(59(48,49)50)37(28)40(31)47)23-12-16-30(33(19-23)58-2)43-45-38-36(61(54,55)56)20-24-17-26(13-14-27(24)39(38)46)41-25-7-4-3-5-8-25;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clave InChI |
WXXMSMOSMANOCN-UHFFFAOYSA-K |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=CC(=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


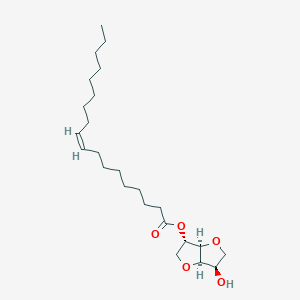
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


